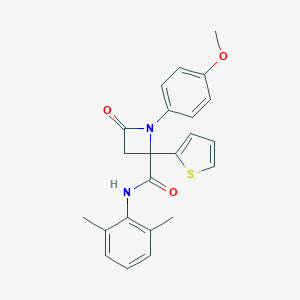![molecular formula C25H19FO6 B356556 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one CAS No. 846029-58-1](/img/structure/B356556.png)
2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Fluorescent Probes: Due to its aromatic structure, it can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Polymer Chemistry: Use in the synthesis of advanced polymers with unique properties.
Mecanismo De Acción
The mechanism by which 2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Propiedades
Número CAS |
846029-58-1 |
|---|---|
Fórmula molecular |
C25H19FO6 |
Peso molecular |
434.4g/mol |
Nombre IUPAC |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19FO6/c1-29-18-8-10-22(30-2)16(11-18)12-24-25(28)20-9-7-19(13-23(20)32-24)31-14-21(27)15-3-5-17(26)6-4-15/h3-13H,14H2,1-2H3/b24-12- |
Clave InChI |
QJXGNODQWFWXQA-MSXFZWOLSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B356473.png)
![2-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B356477.png)
![methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate](/img/structure/B356478.png)
![Ethyl 3-[(benzoyloxy)methyl]-2-quinoxalinecarboxylate 1-oxide](/img/structure/B356479.png)
![3-[2-Methoxy-5-(morpholin-4-ylsulfonyl)phenyl]-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B356480.png)


![5-(2,4-Dichlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B356488.png)
![2-methylbutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356489.png)



![5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B356493.png)
![N-(4-acetyl-5'-ethyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B356495.png)
